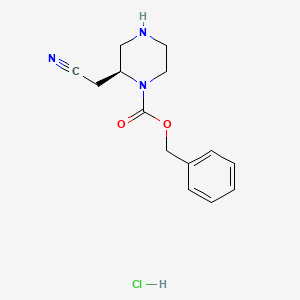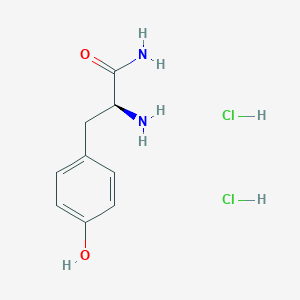
D-Glu(d-trp-oet)-obzl(HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glu(d-trp-oet)-obzl(HCl) is a dipeptide composed of two amino acids, D-glutamate and d-tryptophan, joined together by an ethyl ester bridge. It is a synthetic peptide that has been studied for its potential therapeutic applications. This dipeptide is of interest due to its ability to act as an agonist for the metabotropic glutamate receptor (mGluR). This receptor plays an important role in neuronal signaling and is involved in a wide range of physiological processes, including learning and memory.
Wissenschaftliche Forschungsanwendungen
D-Glu(d-trp-oet)-obzl(HCl) has been studied for its potential therapeutic applications. It has been used in research studies to investigate the effects of metabotropic glutamate receptor agonists on neuronal signaling and other physiological processes. In particular, it has been used to study the role of D-Glu(d-trp-oet)-obzl(HCl)s in learning and memory, as well as in the development of neurodegenerative diseases. It has also been used to investigate the effects of D-Glu(d-trp-oet)-obzl(HCl) agonists on anxiety and depression, as well as to study the effects of D-Glu(d-trp-oet)-obzl(HCl) agonists on the immune system.
Wirkmechanismus
D-Glu(d-trp-oet)-obzl(HCl) acts as an agonist for the metabotropic glutamate receptor (D-Glu(d-trp-oet)-obzl(HCl)). This receptor is located on the surface of neurons, and it plays an important role in neuronal signaling. When the dipeptide binds to the D-Glu(d-trp-oet)-obzl(HCl), it activates the receptor, resulting in a cascade of intracellular signaling events. These events can lead to changes in neuronal excitability, neurotransmitter release, and other physiological processes.
Biochemical and Physiological Effects
D-Glu(d-trp-oet)-obzl(HCl) has been shown to have a number of biochemical and physiological effects. For example, it has been shown to modulate neuronal excitability and neurotransmitter release, as well as to increase the activity of certain enzymes and proteins involved in neuronal signaling. It has also been shown to have anti-inflammatory effects and to modulate the immune system. Furthermore, it has been shown to have a protective effect against neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of D-Glu(d-trp-oet)-obzl(HCl) in laboratory experiments has a number of advantages. For example, it is easy to synthesize and can be stored for long periods of time. Furthermore, it is a potent agonist of the D-Glu(d-trp-oet)-obzl(HCl), making it an ideal tool for studying the effects of D-Glu(d-trp-oet)-obzl(HCl) agonists on neuronal signaling and other physiological processes. However, there are some limitations to its use in laboratory experiments. For example, it is a synthetic peptide, and its effects may not be the same as those of naturally occurring peptides. Additionally, it may not be suitable for use in certain types of experiments due to its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research on D-Glu(d-trp-oet)-obzl(HCl). For example, further research could be conducted to investigate its effects on other physiological processes, such as the endocrine system. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use in the treatment of neurodegenerative diseases. Additionally, research could be conducted to investigate the effects of D-Glu(d-trp-oet)-obzl(HCl) on the immune system, as well as its potential use in the treatment of autoimmune diseases. Finally, further research could be conducted to explore its potential use as a drug delivery system, as well as its potential use in the development of novel therapeutics.
Synthesemethoden
D-Glu(d-trp-oet)-obzl(HCl) is synthesized using the Fmoc-SPPS (fluorenylmethyloxycarbonyl-solid-phase peptide synthesis) method. This method involves the stepwise addition of Fmoc-protected amino acids to a solid support, followed by deprotection and coupling. The dipeptide is then cleaved from the solid support using a suitable cleavage reagent, such as trifluoroacetic acid (TFA). The product is then purified by preparative HPLC and lyophilized for storage.
Eigenschaften
IUPAC Name |
benzyl (2R)-2-amino-5-[[(2R)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5.ClH/c1-2-32-25(31)22(14-18-15-27-21-11-7-6-10-19(18)21)28-23(29)13-12-20(26)24(30)33-16-17-8-4-3-5-9-17;/h3-11,15,20,22,27H,2,12-14,16,26H2,1H3,(H,28,29);1H/t20-,22-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEDNTVWOAGZSG-BNBNXSKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CC[C@H](C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glu(D-trp-oet)-obzl(hcl) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)








(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)


